Enantiomeric Identity: (S)-Configuration vs. (R)-Enantiomer and Racemate
The target compound is unequivocally specified as the (S)-enantiomer, derived from L-alanine, and is supplied with enantiomeric purity consistent with single-isomer identity (≥95% to ≥98% chemical purity with implied enantiomeric excess) . The (R)-enantiomer and the racemic mixture are distinct chemical entities that can display divergent pharmacokinetic, pharmacodynamic, and toxicological profiles in biological systems. No direct head-to-head bioassay data comparing the (S)- and (R)-enantiomers of this specific compound were identified in the public domain; the differentiation is therefore based on the well-established principle of chiral recognition in drug-receptor interactions [1].
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (S)-enantiomer, ≥95% chemical purity (vendor specification) |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture (no quantitative purity data available for these forms) |
| Quantified Difference | Cannot be quantified without matched-pair experimental data; stereochemical difference is categorical. |
| Conditions | Vendor certificates of analysis; chiral recognition principles from medicinal chemistry literature |
Why This Matters
For any application involving a biological target, the (S)-enantiomer cannot be replaced by the (R)-enantiomer or racemate without risking loss of activity or introduction of off-target effects.
- [1] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. View Source
